4-Pentenoic acid

Description

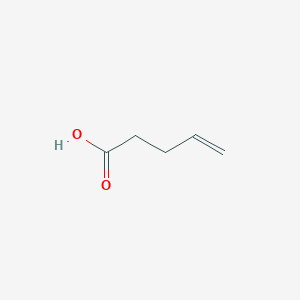

Structure

3D Structure

Properties

IUPAC Name |

pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAMZGADVCBITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044448 | |

| Record name | 4-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a cheese-like odour | |

| Record name | 4-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol and ether | |

| Record name | 4-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.970-0.990 (20°) | |

| Record name | 4-Pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/378/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

591-80-0 | |

| Record name | 4-Pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pent-4-enoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pent-4-enoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pentenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.849 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4S77Y29FB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-22.5 °C | |

| Record name | 4-Pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031602 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

4-Pentenoic Acid: A Technical Guide to its Properties and Role as a Fatty Acid Oxidation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pentenoic acid, a valuable tool in metabolic research. This document details its chemical and physical properties, outlines experimental protocols for studying its effects, and elucidates its mechanism of action as an inhibitor of fatty acid oxidation.

Core Properties of this compound

This compound, also known as allylacetic acid, is a monounsaturated carboxylic acid. Its terminal double bond and carboxylic acid functional group make it a versatile molecule in both chemical synthesis and biological studies.

CAS Number: 591-80-0[1][2][3][4][5][6]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₂ | [2][3][6] |

| Molecular Weight | 100.12 g/mol | [2][5][6] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -22.5 °C | [4][5] |

| Boiling Point | 188-189 °C at 760 mmHg; 83-84 °C at 12 mmHg | [1][4][5] |

| Density | 0.981 g/mL at 25 °C | [4][5] |

| Refractive Index | 1.428 (at 20 °C, nD) | [4][5] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [4] |

| Solubility | Soluble in alcohol. Slightly soluble in water. | [1] |

Identification and Nomenclature

This table provides various identifiers and alternative names for this compound.

| Identifier Type | Value | Reference |

| IUPAC Name | Pent-4-enoic acid | [3] |

| Synonyms | Allylacetic acid, 3-Vinylpropionic acid | [2][3] |

| Beilstein Registry Number | 1633696 | [4][5] |

| EC Number | 209-732-7 | [4][5] |

| PubChem CID | 61138 | [7] |

Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

This compound is a well-established inhibitor of mitochondrial fatty acid β-oxidation. Its inhibitory effect is not direct but requires metabolic activation within the mitochondria. The proposed mechanism involves the conversion of this compound to its coenzyme A (CoA) thioester, 4-pentenoyl-CoA. This intermediate then undergoes partial β-oxidation to form 3-keto-4-pentenoyl-CoA. This metabolite is a potent inhibitor of 3-ketoacyl-CoA thiolase, the final enzyme in the β-oxidation spiral. The inhibition of this enzyme leads to the cessation of fatty acid breakdown and a subsequent decrease in energy production from this metabolic pathway.

Experimental Protocols

The following provides a generalized protocol for assessing the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria using an oxygen consumption assay. This protocol can be adapted for use with various biological samples and experimental setups, such as Seahorse XF Analyzers.

Materials and Reagents

-

Isolated mitochondria (e.g., from rat liver or heart)

-

Respiration Buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, EGTA, and HEPES, pH 7.2)

-

Substrates:

-

Palmitoyl-L-carnitine (or other long-chain fatty acylcarnitine)

-

-

ADP (Adenosine diphosphate)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

Oxygen electrode system or Seahorse XF Analyzer

-

Bradford reagent for protein quantification

Procedure

-

Mitochondrial Preparation and Quantification:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial suspension using the Bradford assay to ensure equal loading in the assay.

-

-

Assay Setup:

-

Add a defined amount of mitochondrial protein (e.g., 0.5 mg/mL) to the respiration chamber containing pre-warmed respiration buffer.

-

Allow the mitochondria to equilibrate for a few minutes while monitoring the baseline oxygen level.

-

-

Initiation of Fatty Acid Oxidation:

-

Add the fatty acid substrate (e.g., 10 µM palmitoyl-L-carnitine) and malate (e.g., 2 mM) to the chamber to initiate state 2 respiration (substrate-dependent respiration without ADP).

-

-

Addition of this compound:

-

Introduce varying concentrations of this compound (or vehicle control) to the chamber and incubate for a short period (e.g., 2-5 minutes) to allow for its uptake and metabolic activation.

-

-

Measurement of State 3 and State 4 Respiration:

-

Add a saturating amount of ADP (e.g., 150 µM) to stimulate state 3 respiration (active, phosphorylating respiration).

-

Monitor the rate of oxygen consumption until all the ADP is phosphorylated, at which point the respiration rate will decrease to state 4 (resting respiration).

-

-

Data Analysis:

-

Calculate the rates of oxygen consumption for state 3 and state 4 respiration in the presence and absence of this compound.

-

Determine the respiratory control ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and health.

-

Plot the inhibition of state 3 respiration as a function of this compound concentration to determine the IC₅₀ value.

-

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed and causes severe skin burns and eye damage. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. agilent.com [agilent.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to 4-Pentenoic Acid: Structural Formula, Isomers, and Applications

This technical guide provides a comprehensive overview of 4-pentenoic acid, including its structural formula, isomers, physicochemical properties, synthesis protocols, and biological significance. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Structural Formula and Isomers of Pentenoic Acid

This compound, also known as allylacetic acid, is a monounsaturated fatty acid with the molecular formula C₅H₈O₂.[1][2][3] Its structure consists of a five-carbon chain with a terminal double bond between C4 and C5 and a carboxylic acid group at C1.

The general class of pentenoic acids includes several isomers based on the position of the double bond and the stereochemistry around it.[4]

-

Positional Isomers: The primary isomers are distinguished by the location of the carbon-carbon double bond:

-

2-Pentenoic acid: The double bond is between the second and third carbon atoms.

-

3-Pentenoic acid: The double bond is between the third and fourth carbon atoms.

-

This compound: The double bond is between the fourth and fifth carbon atoms.[4]

-

-

Geometric (Cis/Trans) Isomers:

-

Both 2-pentenoic acid and 3-pentenoic acid exist as geometric isomers (cis/Z and trans/E) due to the restricted rotation around the internal double bond.[4]

-

This compound does not exhibit geometric isomerism because one of the carbons in the double bond (C5) is bonded to two identical hydrogen atoms.[4]

-

-

Structural Isomers (Branched Chain):

-

Examples include various methyl-substituted butenoic acids, such as 2-methyl-2-pentenoic acid.[4]

-

Physicochemical Properties

The properties of pentenoic acid isomers vary based on the position and geometry of the double bond. A summary of key quantitative data is presented below for easy comparison.

| Property | This compound | trans-2-Pentenoic Acid | trans-3-Pentenoic Acid |

| Molecular Formula | C₅H₈O₂[1][2][3] | C₅H₈O₂[5] | C₅H₈O₂[6] |

| Molecular Weight | 100.12 g/mol [1] | 100.12 g/mol [5] | 100.12 g/mol [6][7] |

| CAS Number | 591-80-0[1][2][3] | 13991-37-2[4] | 1617-32-9[4][6] |

| Melting Point | -22.5 °C | ~10 °C[4] | N/A |

| Boiling Point | 188 °C[4] or 83-84 °C at 12 mmHg | ~198 °C[4] | 192-194 °C[7] |

| Density | 0.981 g/mL at 25 °C | N/A | 0.986 g/mL at 20 °C[7] |

| Refractive Index | n20/D 1.428 | N/A | n20/D 1.435[7] |

Experimental Protocols

A. Synthesis of this compound

A common method for synthesizing this compound involves the reaction of allyl chloride with diethyl malonate, followed by saponification and decarboxylation.[8]

Methodology:

-

Condensation: Allyl chloride and diethyl malonate are used as starting materials. The condensation reaction is carried out under alkaline conditions using a base such as sodium ethoxide or sodium methoxide.[8] The reaction temperature is maintained between 20-40°C for 2-4 hours to yield 2-allyl diethyl malonate.[8]

-

Saponification and Decarboxylation: The resulting 2-allyl diethyl malonate undergoes saponification followed by a decarboxylation reaction to produce the final product, this compound.[8]

-

Purification: The crude product is washed with water and purified by vacuum distillation to yield this compound with a purity of over 97%.[8]

An alternative synthesis route uses allyl alcohol (vinylcarbinol) and an orthoacetate as the primary starting materials.[9] The process involves a transesterification and rearrangement reaction, followed by hydrolysis and acidification to yield this compound.[9]

B. Analytical Characterization

The structure and purity of this compound and its isomers are typically confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of hydrogen atoms. Spectra for this compound are available in public databases.[1][10][11]

-

¹³C NMR: Identifies the different carbon environments within the molecule.[1]

-

Protocol: A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in an NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Used to identify characteristic functional groups. For this compound, key peaks include the C=O stretch of the carboxylic acid and the C=C stretch of the alkene. IR spectra are available in the NIST database.[3][12]

-

Protocol: The liquid sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr).

-

-

Mass Spectrometry (MS):

Biological Activity and Signaling Pathways

This compound is recognized for its effects on cellular metabolism.[13] It acts as a hypoglycemic agent and an inhibitor of fatty acid oxidation.[13][14][15]

-

Mechanism of Action: The compound can influence blood glucose and energy metabolism through several mechanisms:

-

Inhibition of Fatty Acid Oxidation: this compound significantly inhibits thiolase in rat heart mitochondria, a key enzyme in the β-oxidation pathway.[13] This reduces the cell's ability to use long-chain fatty acids for energy.

-

Reduction of Gluconeogenesis: By inhibiting fatty acid oxidation, it limits the energy supply needed for gluconeogenesis (the synthesis of glucose).[13]

-

Promotion of Glucose Utilization: The reduction in energy from fat metabolism leads to an increased reliance on glucose oxidation for cellular energy.[13]

-

These metabolic effects make this compound a compound of interest in research related to metabolic disorders.

References

- 1. This compound | C5H8O2 | CID 61138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 5. 2-Pentenoic acid | C5H8O2 | CID 12299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (3E)-3-Pentenoic acid | C5H8O2 | CID 5282706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-戊烯酸 is mainly present in the trans-form (≥90% GC), ≥95.0% (sum of isomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN101200425A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 9. CN101157608A - Method for preparing this compound - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound [webbook.nist.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. This compound 97 591-80-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic acid, also known as allylacetic acid, is a monounsaturated fatty acid with the chemical formula C₅H₈O₂.[1][2] Its structure, featuring both a terminal double bond and a carboxylic acid functional group, imparts a dual reactivity that makes it a valuable intermediate in various chemical syntheses.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its chemical behavior. This document is intended to be a key resource for researchers, scientists, and professionals in drug development who are working with or considering the use of this versatile molecule.

Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a pungent, cheese-like odor.[1][4] It is slightly soluble in water but soluble in organic solvents such as alcohol and ether.[1][4] A summary of its key physical properties is presented in the table below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₂ | [1][2] |

| Molecular Weight | 100.12 g/mol | [1][4][5] |

| Appearance | Colorless to light yellow liquid | [1][6] |

| Odor | Pungent, cheese-like | [1][4] |

| Melting Point | -22 to -23 °C | [1][4][7] |

| Boiling Point | 187-189 °C at 760 mmHg; 83-84 °C at 12 mmHg | [4][5][7] |

| Density | 0.971 - 0.981 g/mL at 25 °C | [5][7] |

| Refractive Index | 1.424 - 1.432 at 20 °C | [4][5][7] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. | [1][4] |

| pKa | 4.89 (Predicted) | [8] |

| Flash Point | 89.44 °C (closed cup) | [7] |

| Vapor Density | >1 (Air = 1) | [5][7] |

Chemical Properties and Reactivity

The chemical nature of this compound is defined by the presence of two reactive centers: the carboxylic acid group and the terminal alkene. This dual functionality allows it to serve as a versatile building block in organic synthesis.[3]

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction. For instance, it can be converted to its corresponding esters, such as ethyl 4-pentenoate, through Fischer esterification.[9]

Reactions of the Alkene Group

The terminal double bond is susceptible to electrophilic addition reactions. For example, the reaction with hydrogen bromide (HBr) proceeds via a carbocation intermediate to yield 4-bromopentanoic acid as the major product, following Markovnikov's rule.[5]

A notable reaction involving both functional groups is iodolactonization. In the presence of iodine and a weak base, this compound undergoes intramolecular cyclization to form a five-membered lactone, specifically 5-(iodomethyl)dihydrofuran-2(3H)-one.[3][10] This reaction proceeds through the formation of a cyclic iodonium (B1229267) ion intermediate which is then attacked by the internal carboxylate nucleophile.[10][11]

Synthesis of this compound

One common laboratory synthesis of this compound involves the reaction of allyl chloride with diethyl malonate in the presence of a base, followed by saponification and decarboxylation of the resulting 2-allyl diethyl malonate.[12]

Caption: A simplified workflow for the synthesis of this compound.

Reaction with HBr: An Electrophilic Addition

The reaction of this compound with HBr is a classic example of electrophilic addition to an alkene. The regioselectivity of this reaction is governed by Markovnikov's rule, which dictates that the hydrogen atom of the HBr adds to the carbon atom of the double bond that already has more hydrogen atoms, leading to the formation of the more stable secondary carbocation.

Caption: The mechanism for the reaction of this compound with HBr.

Iodolactonization: An Intramolecular Cyclization

Iodolactonization is a powerful synthetic tool that allows for the formation of a lactone ring from an unsaturated carboxylic acid. This reaction is initiated by the electrophilic attack of iodine on the double bond to form a cyclic iodonium ion. The proximate carboxylic acid group then acts as an intramolecular nucleophile, attacking the iodonium ion to form the five-membered lactone ring.

Caption: The mechanism of the iodolactonization of this compound.

Biological Activity: Hypoglycemic Effects

This compound is known to exhibit hypoglycemic activity.[1][13] Its mechanism of action involves the inhibition of fatty acid oxidation.[1][13] Specifically, it has been shown to inhibit thiolase in rat heart mitochondria.[1] This inhibition leads to a reduction in gluconeogenesis and an increase in glucose utilization, ultimately resulting in lower blood glucose levels.[1][13]

Caption: The inhibitory effect of this compound on metabolic pathways leading to a hypoglycemic effect.

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and laboratory conditions.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: Since this compound is a liquid at room temperature, its melting point is determined by cooling the sample until it solidifies. A small amount of the liquid is introduced into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a cooling stage or in a cooled bath.

-

Measurement: The temperature is slowly increased, and the range from which the first droplet of liquid appears to when the entire solid has melted is recorded as the melting point range.

Determination of Boiling Point

-

Apparatus Setup: A small volume of this compound is placed in a distillation flask with a few boiling chips. A thermometer is positioned such that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Measurement: The temperature at which the liquid boils and a stable temperature is observed on the thermometer during distillation is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.

Determination of Density (Pycnometer Method)

-

Measurement of Pycnometer Mass: A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

-

Filling the Pycnometer: The pycnometer is filled with this compound, ensuring no air bubbles are present. The temperature of the liquid is recorded.

-

Measurement of Filled Pycnometer Mass: The filled pycnometer is weighed.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the acid by the known volume of the pycnometer.

Determination of Solubility

-

Qualitative Assessment in Water: To a test tube containing a small amount of distilled water, a few drops of this compound are added. The mixture is agitated, and the miscibility is observed. The formation of a single phase indicates solubility, while the presence of two distinct layers or a cloudy suspension indicates insolubility or slight solubility.

-

Qualitative Assessment in Organic Solvents: The same procedure is repeated with various organic solvents (e.g., ethanol, diethyl ether) to determine its solubility in these media.

Spectroscopic Analysis

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Data Analysis: The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure of the molecule.

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Data Analysis: The characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carbonyl group, and the C=C of the alkene are identified.

-

Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer.

-

Ionization: The sample is ionized, typically using electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

-

Data Analysis: The molecular weight is confirmed from the molecular ion peak, and the fragmentation pattern is analyzed to provide further structural information.

Conclusion

This compound is a versatile chemical with a well-defined set of physical and chemical properties. Its dual functionality makes it a valuable precursor in organic synthesis, and its biological activity as a hypoglycemic agent presents opportunities for further investigation in drug development. This guide provides a comprehensive foundation of its characteristics and the experimental methodologies for their determination, serving as a critical resource for scientists and researchers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mt.com [mt.com]

- 5. quora.com [quora.com]

- 6. CN101200425A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Studies of the mechanism of the hypoglycemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistnotes.com [chemistnotes.com]

- 11. organic chemistry - Mechanism of 5‐(iodomethyl)oxolan‐2‐one synthesis from 4‐pentenoic acid and iodine in acetonitrile - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. askfilo.com [askfilo.com]

An In-depth Technical Guide to 4-Pentenoic Acid: Nomenclature, Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-pentenoic acid, a molecule of significant interest in various research and development fields. The document covers its nomenclature and synonyms, physicochemical properties, detailed experimental protocols for its synthesis, and its mechanism of action as an inhibitor of fatty acid oxidation.

Nomenclature and Synonyms

This compound is a monounsaturated fatty acid with a terminal double bond. Its systematic and common names, along with other identifiers, are crucial for accurate scientific communication and substance identification.

Table 1: Synonyms and Nomenclature for this compound

| Category | Identifier |

| IUPAC Name | pent-4-enoic acid |

| Common Names | Allylacetic acid, 3-Vinylpropionic acid[1] |

| CAS Number | 591-80-0[1] |

| Molecular Formula | C₅H₈O₂[1] |

| InChI Key | HVAMZGADVCBITI-UHFFFAOYSA-N |

| SMILES | C=CCCC(=O)O |

| Other Names | 4-Penten-1-oic acid, δthis compound |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings.

Table 2: Quantitative Data for this compound

| Property | Value |

| Molecular Weight | 100.12 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.981 g/mL at 25 °C |

| Boiling Point | 188-189 °C (760 mmHg) |

| Melting Point | -22.5 °C |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695) and diethyl ether |

| pKa | ~4.8 |

Experimental Protocols

Synthesis of this compound via Malonic Ester Condensation

This protocol describes a common laboratory-scale synthesis of this compound using diethyl malonate and allyl bromide as starting materials.[2][3][4]

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Allyl bromide

-

Diethyl ether

-

5 M Sodium hydroxide (B78521) solution

-

Concentrated hydrochloric acid

-

Anhydrous magnesium sulfate

-

Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. The reaction is exothermic.

-

Alkylation: After the addition of diethyl malonate is complete, add allyl bromide dropwise to the stirred solution. The reaction mixture is then refluxed for 2-3 hours to ensure complete alkylation.

-

Work-up and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is then dissolved in water and transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Saponification: The resulting crude diethyl allylmalonate is refluxed with a 5 M sodium hydroxide solution for 3-4 hours to hydrolyze the ester groups.

-

Decarboxylation and Isolation: The reaction mixture is cooled in an ice bath and carefully acidified with concentrated hydrochloric acid until the pH is approximately 1. This protonates the carboxylate and induces decarboxylation upon heating. The mixture is then heated to cause decarboxylation, which is evident by the evolution of carbon dioxide. After cooling, the product is extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The final product, this compound, is purified by distillation under reduced pressure.

Assay for Inhibition of Fatty Acid β-Oxidation

This compound is a well-known inhibitor of fatty acid β-oxidation. Its inhibitory effect is not direct but results from its metabolism to an active inhibitor. This protocol outlines a general method to assess the inhibition of fatty acid oxidation in isolated mitochondria.

Materials:

-

Isolated rat liver or heart mitochondria

-

This compound

-

Palmitoyl-L-carnitine (or other fatty acid substrate)

-

ADP

-

Bovine serum albumin (fatty acid-free)

-

Mitochondrial respiration buffer (e.g., containing KCl, KH₂PO₄, MgCl₂, HEPES, EGTA)

-

Oxygen electrode (e.g., Clark-type) or a Seahorse XF Analyzer

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from fresh rat liver or heart tissue using standard differential centrifugation methods. Determine the protein concentration of the mitochondrial suspension using a suitable method (e.g., Bradford or BCA assay).

-

Incubation with Inhibitor: Pre-incubate a known concentration of isolated mitochondria with varying concentrations of this compound in the respiration buffer for a defined period (e.g., 5-10 minutes) at 37°C. This allows for the mitochondrial uptake and metabolic activation of this compound.

-

Initiation of Respiration: Transfer the mitochondrial suspension to the chamber of an oxygen electrode or a Seahorse XF Analyzer. Initiate fatty acid oxidation by adding the substrate, palmitoyl-L-carnitine, along with a small amount of malate (to replenish Krebs cycle intermediates).

-

Measurement of Oxygen Consumption: Monitor the rate of oxygen consumption. After a stable basal rate of respiration (State 2) is established, add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

-

Data Analysis: Calculate the rates of State 3 and State 4 (after ADP is consumed) respiration. The inhibitory effect of this compound on fatty acid β-oxidation is determined by the concentration-dependent decrease in the rate of State 3 respiration in the presence of the fatty acid substrate.

Signaling Pathways and Mechanisms of Action

This compound exerts its inhibitory effect on fatty acid oxidation through a "suicide inhibition" mechanism. It is first activated to its coenzyme A (CoA) derivative, 4-pentenoyl-CoA, within the mitochondria. This intermediate then enters the β-oxidation spiral. A key metabolite, 3-keto-4-pentenoyl-CoA, is formed, which irreversibly inhibits the enzyme 3-ketoacyl-CoA thiolase, a crucial enzyme in the β-oxidation pathway.[5] This inhibition leads to a halt in the breakdown of fatty acids.

Caption: Metabolic activation of this compound and inhibition of fatty acid β-oxidation.

This technical guide provides foundational knowledge for professionals working with this compound. For further in-depth information, consulting the primary literature is recommended.

References

- 1. CN101200425A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. homework.study.com [homework.study.com]

- 3. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Metabolism of this compound and inhibition of thiolase by metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoic acid, a medium-chain unsaturated fatty acid, exhibits significant biological activities primarily centered on the disruption of fatty acid β-oxidation. This technical guide provides a comprehensive overview of its mechanism of action, metabolic consequences, and associated toxicities. Through its metabolic activation to 3-keto-4-pentenoyl-CoA, this compound potently inhibits key enzymes in fatty acid metabolism, leading to pronounced hypoglycemia and hepatic steatosis. This document details the underlying biochemical pathways, summarizes quantitative data from in vitro and in vivo studies, and provides methodological insights into the experimental protocols used to elucidate these effects.

Introduction

This compound is a valuable research tool for studying cellular energy metabolism, particularly the regulation of fatty acid oxidation. Its potent inhibitory effects have been instrumental in understanding the pathophysiology of certain metabolic disorders and have been explored for their potential therapeutic implications. This guide aims to consolidate the current knowledge on the biological activity of this compound, with a focus on the quantitative and mechanistic aspects relevant to researchers and drug development professionals.

Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

The biological effects of this compound are not exerted by the parent compound itself but rather by its metabolic products. Within the mitochondrial matrix, this compound is converted to its coenzyme A (CoA) thioester, which then undergoes partial β-oxidation. This process generates the highly reactive intermediate, 3-keto-4-pentenoyl-CoA, the primary inhibitor of fatty acid oxidation.[1]

Dual Inhibition of Key Metabolic Enzymes

3-Keto-4-pentenoyl-CoA targets two critical enzymes involved in fatty acid metabolism:

-

3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the β-oxidation spiral, cleaving a two-carbon unit from the fatty acyl chain. 3-Keto-4-pentenoyl-CoA acts as both a reversible and irreversible inhibitor of this enzyme.[1][2] The irreversible inhibition is thought to be a "suicide" mechanism where the reactive inhibitor covalently modifies the enzyme's active site.

-

Carnitine Acetyltransferase (CAT): This enzyme is crucial for buffering the mitochondrial acetyl-CoA pool and transporting acetyl groups out of the mitochondria. 3-Keto-4-pentenoyl-CoA is a mechanism-based inactivator of CAT, leading to its irreversible inhibition.

The metabolic pathways of this compound are detailed below:

Quantitative Data on Biological Activity

The inhibitory effects of this compound and its metabolite have been characterized in various studies. The following tables summarize the available quantitative data.

In Vitro Enzyme Inhibition

While the inhibitory activity is well-established, specific IC50 or Ki values for the inhibition of 3-ketoacyl-CoA thiolase and carnitine acetyltransferase by 3-keto-4-pentenoyl-CoA are not consistently reported in the literature. However, studies have qualitatively described the inhibition as potent.

In Vivo Effects

The administration of this compound in animal models leads to significant physiological changes, as detailed in the tables below.

Table 1: Effects of this compound on Carnitine Metabolism in Rats

| Parameter | Treatment Group | Change from Control | Reference |

| Serum Free Carnitine | 50 mg/kg this compound (i.p. every 4h for 82h) | Significantly decreased | |

| Serum Acylcarnitine | 50 mg/kg this compound (i.p. every 4h for 82h) | Significantly decreased | |

| Urine Acylcarnitine | 50 mg/kg this compound (i.p. every 4h for 82h) | Significantly elevated | |

| Urine Total Carnitine | 50 mg/kg this compound (i.p. every 4h for 82h) | Significantly elevated |

Table 2: Hypoglycemic Effects of this compound

| Animal Model | Dosage | Effect on Blood Glucose | Reference |

| Mice | Dosage not specified | Hypoglycemia induced | [3] |

| Rats | Dosage not specified | Inhibition of gluconeogenesis |

Note: Specific dose-response data on blood glucose and liver glycogen (B147801) levels are limited in the reviewed literature.

Experimental Protocols

This section outlines the methodologies employed in key experiments to characterize the biological activity of this compound.

In Vivo Studies: Induction of Metabolic Changes in Rodents

A common experimental design to study the in vivo effects of this compound involves its administration to rats to induce a fatty liver phenotype.

-

Animal Model: Male Wistar rats are frequently used.

-

Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. A representative dosing regimen is 50 mg/kg body weight every four hours for a period of 82 hours.

-

Control Group: A control group receives an equivalent volume of saline via i.p. injection.

-

Sample Collection: At the end of the treatment period, animals are sacrificed, and blood, urine, and liver tissue are collected for analysis.

-

Biochemical Analysis:

-

Carnitine Levels: Plasma and urine concentrations of free and acylated carnitine are quantified using methods such as HPLC-tandem mass spectrometry (HPLC/MS/MS).

-

Liver Histology: Liver tissue is fixed, sectioned, and stained (e.g., with Oil Red O) to visualize lipid accumulation and assess the degree of steatosis.

-

In Vitro Enzyme Inhibition Assays

The inhibitory potential of this compound's metabolite, 3-keto-4-pentenoyl-CoA, on key enzymes is assessed using in vitro assays.

-

Enzyme Source: Purified 3-ketoacyl-CoA thiolase from sources such as pig heart or recombinant expression systems.

-

Substrate: A suitable 3-ketoacyl-CoA substrate (e.g., acetoacetyl-CoA).

-

Inhibitor: Synthesized 3-keto-4-pentenoyl-CoA.

-

Assay Principle: The forward reaction of thiolase leads to the consumption of CoA, which can be monitored spectrophotometrically. The cleavage of the 3-ketoacyl-CoA substrate can also be followed by monitoring the decrease in absorbance at a specific wavelength (e.g., 305 nm for the magnesium-complexed enolate form of 3-oxoadipyl-CoA).

-

Procedure:

-

Prepare a reaction mixture containing buffer (e.g., Tris-HCl), the 3-ketoacyl-CoA substrate, and varying concentrations of the inhibitor (3-keto-4-pentenoyl-CoA).

-

Initiate the reaction by adding the enzyme.

-

Monitor the change in absorbance over time to determine the reaction rate.

-

Calculate the percentage of inhibition and, if applicable, determine the IC50 or Ki value.

-

-

Enzyme Source: Purified CAT from sources like pigeon breast muscle or commercially available kits.

-

Substrates: Acetyl-CoA and L-carnitine.

-

Inhibitor: Synthesized 3-keto-4-pentenoyl-CoA.

-

Assay Principle: The forward reaction of CAT produces CoA-SH. The rate of CoA-SH formation can be measured spectrophotometrically by its reaction with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which forms a colored product that absorbs at 412 nm.

-

Procedure:

-

Prepare a reaction mixture containing buffer, L-carnitine, DTNB, and varying concentrations of the inhibitor.

-

Initiate the reaction by adding acetyl-CoA.

-

Monitor the increase in absorbance at 412 nm over time.

-

Determine the reaction rates and calculate the inhibitory parameters.

-

Signaling Pathways and Metabolic Perturbations

The inhibition of fatty acid oxidation by this compound has profound downstream consequences on cellular metabolism and signaling.

Hypoglycemia

By blocking fatty acid oxidation, this compound deprives the liver of the primary energy source for gluconeogenesis. This leads to a decrease in hepatic glucose production and subsequent hypoglycemia, especially during periods of fasting.[3]

Hepatic Steatosis (Fatty Liver)

The impairment of β-oxidation causes an accumulation of fatty acyl-CoA esters within the mitochondria. These excess fatty acids are then re-esterified into triglycerides, leading to the development of microvesicular steatosis in the liver.[4]

Altered Carnitine Homeostasis

The inhibition of CAT and the accumulation of acyl-CoA esters lead to the sequestration of free carnitine as various acylcarnitine species. These acylcarnitines are then excreted in the urine, leading to a depletion of the total body carnitine pool.

Conclusion

This compound serves as a potent tool for investigating the intricacies of fatty acid metabolism. Its mechanism of action, involving the metabolic activation to a suicide inhibitor of key β-oxidation enzymes, provides a clear example of mechanism-based enzyme inactivation. The resulting phenotypes of hypoglycemia and hepatic steatosis in animal models have contributed significantly to our understanding of metabolic regulation. While the qualitative effects are well-documented, further research is warranted to establish precise quantitative inhibitory constants and to fully elucidate the dose-dependent in vivo responses. This in-depth technical guide provides a foundation for researchers and drug development professionals to understand and utilize this compound in their studies of metabolic pathways and diseases.

References

- 1. jbums.org [jbums.org]

- 2. Metabolism of this compound and inhibition of thiolase by metabolites of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies of the mechanism of the hypoglycemic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prevention of this compound-induced liver injury in rats by 16,16-dimethyl PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 4-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentenoic acid, also known by its historical name allylacetic acid, is a five-carbon unsaturated carboxylic acid with significant utility in organic synthesis and notable biological activity. Its discovery and initial synthesis are rooted in the foundational period of organic chemistry in the mid-19th century, evolving from early investigations into allyl compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental protocols related to this compound, tailored for a scientific audience. The document details the pioneering work on allyl cyanide and its subsequent conversion to this compound, as well as the later development of the more versatile malonic ester synthesis. Furthermore, it explores the compound's metabolic fate and its role as an inhibitor of fatty acid oxidation, presenting quantitative data and detailed experimental methodologies to support further research and development.

Introduction

This compound (CH₂=CHCH₂CH₂COOH) is a versatile bifunctional molecule featuring a terminal alkene and a carboxylic acid moiety.[1] This structure allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, polymers, and flavor compounds.[1][2] Beyond its synthetic applications, this compound has been identified as a hypoglycemic agent and an inhibitor of fatty acid oxidation, garnering interest in the field of metabolic research.[3] This guide delves into the historical origins of this compound, tracing its discovery from the early explorations of allyl chemistry and presenting the evolution of its synthesis.

The Genesis of Discovery: From Allyl Compounds to this compound

The story of this compound begins not with the acid itself, but with the investigation of related allyl compounds in the burgeoning field of 19th-century organic chemistry. The initial synthesis of this compound, then known as allylacetic acid, was intrinsically linked to the preparation and subsequent hydrolysis of allyl cyanide.

The Precursor: Allyl Cyanide

In 1863, H. Will and W. Koerner first identified allyl cyanide as a component of mustard oil.[4] This discovery spurred interest in its synthesis. The first reported chemical synthesis of allyl cyanide was achieved by A. Claus in 1864.[4] A common laboratory preparation method involves the reaction of an allyl halide, such as allyl bromide, with a cyanide salt, like copper(I) cyanide.[5]

The First Synthesis of this compound (Allylacetic Acid)

The first synthesis of this compound was accomplished through the saponification (hydrolysis under basic conditions) of allyl cyanide. This reaction converts the nitrile functional group (-CN) into a carboxylate group (-COO⁻), which is then protonated to yield the carboxylic acid. While the exact date and individual credited with the very first synthesis of "allylacetic acid" can be difficult to pinpoint from readily available records, the groundwork laid by chemists such as August Wilhelm von Hofmann and Auguste Cahours in the 1850s on allyl alcohols and their derivatives was crucial.[6] The subsequent work on allyl cyanide in the 1860s provided the direct precursor for this synthesis.

Key Historical Synthesis Methodologies and Experimental Protocols

This section provides detailed experimental protocols for the key historical methods of synthesizing this compound.

Synthesis via Saponification of Allyl Cyanide

This method represents the earliest approach to preparing this compound.

Experimental Protocol:

-

Preparation of Allyl Cyanide: (Based on the procedure by Supniewski and Salzberg)

-

In a 1-liter round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, place 220 g (1.83 moles) of allyl bromide and 170 g (1.9 moles) of dry cuprous cyanide.[7]

-

Gently heat the mixture in a water bath with slow manual stirring until the reaction commences (approximately 15-30 minutes).[7]

-

Once the reaction becomes vigorous, replace the heating bath with a cooling mixture of ice and water to control the exotherm.[7]

-

After the vigorous reaction subsides, reintroduce the water bath and continue heating with mechanical stirring for about one hour.[7]

-

Set up the apparatus for distillation and distill the allyl cyanide from the reaction mixture.[7]

-

Redistill the collected liquid to obtain pure allyl cyanide (boiling point: 116-121 °C). The expected yield is approximately 80-84%.[7]

-

-

Saponification of Allyl Cyanide to this compound:

-

In a round-bottomed flask equipped with a reflux condenser, place the synthesized allyl cyanide.

-

Add an excess of a strong base solution, such as aqueous potassium hydroxide.

-

Heat the mixture under reflux to drive the hydrolysis of the nitrile to completion. The progress of the reaction can be monitored by the cessation of ammonia (B1221849) evolution.

-

After cooling, carefully acidify the reaction mixture with a strong mineral acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylate salt.

-

The resulting this compound can then be isolated by extraction with an organic solvent (e.g., diethyl ether), followed by drying of the organic layer and removal of the solvent under reduced pressure.

-

Further purification can be achieved by distillation.

-

Malonic Ester Synthesis

The malonic ester synthesis, a more versatile method for preparing carboxylic acids, was later developed and can be applied to the synthesis of this compound. This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Formation of the Enolate:

-

In a suitable reaction vessel, dissolve diethyl malonate in a dry alcohol, typically absolute ethanol.

-

To this solution, add one equivalent of a strong base, such as sodium ethoxide, to deprotonate the α-carbon of the diethyl malonate, forming the enolate.

-

-

Alkylation:

-

To the solution containing the enolate, add one equivalent of an allyl halide, such as allyl chloride or allyl bromide, dropwise while stirring.

-

The enolate will act as a nucleophile, displacing the halide in an SN2 reaction to form diethyl allylmalonate.

-

-

Hydrolysis and Decarboxylation:

-

The resulting diethyl allylmalonate is then hydrolyzed to the corresponding dicarboxylic acid by heating with a strong acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) followed by acidification.

-

Upon further heating, the allylmalonic acid readily undergoes decarboxylation (loss of CO₂) to yield this compound.

-

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and references to spectroscopic data for this compound is provided in the table below for easy reference.

| Property | Value |

| CAS Number | 591-80-0 |

| Molecular Formula | C₅H₈O₂ |

| Molecular Weight | 100.12 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 188-189 °C |

| Melting Point | -22.5 °C |

| Density | 0.981 g/mL at 25 °C |

| ¹H NMR | Available in public databases such as PubChem and Sigma-Aldrich. |

| ¹³C NMR | Available in public databases such as PubChem and Sigma-Aldrich. |

| IR Spectrum | Available in public databases such as PubChem and Sigma-Aldrich. |

| Mass Spectrum | Available in public databases such as PubChem and Sigma-Aldrich. |

Biological Activity and Metabolic Fate

This compound is recognized for its effects on metabolism, primarily as a hypoglycemic agent and an inhibitor of fatty acid β-oxidation.[3]

Mechanism of Action

The primary mechanism of action of this compound involves its metabolic activation to 4-pentenoyl-CoA, which then undergoes further transformations. A key metabolite, 3-keto-4-pentenoyl-CoA, is a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase (also known as thiolase).[3] This enzyme catalyzes the final step of the β-oxidation spiral. Inhibition of thiolase leads to a halt in fatty acid breakdown, which in turn affects cellular energy metabolism.[3]

Quantitative Data on Biological Activity

| Parameter | Organism/System | Value/Effect | Reference |

| Hypoglycemic Effect | Mice (intraperitoneal injection) | 7.5-15 mg dose leads to a decrease in blood glucose levels. | [5] |

| Inhibition of Thiolase | Rat heart mitochondria | 0.1 mM this compound significantly inhibits thiolase. | [5] |

Conclusion

The discovery and synthesis of this compound are a testament to the foundational principles of organic chemistry developed in the 19th century. From its origins in the study of allyl compounds and the saponification of allyl cyanide to the more systematic approach of the malonic ester synthesis, the history of this compound reflects the broader evolution of synthetic organic chemistry. For modern researchers, this compound remains a valuable and versatile building block, while its intriguing biological activity as a metabolic inhibitor continues to offer avenues for scientific exploration in drug development and biochemical research. This guide provides a historical and technical foundation to support and inspire further investigation into this multifaceted molecule.

References

- 1. KR101323189B1 - A process for preparing allyl cyanide of high purity by using Lewis acid catalyst - Google Patents [patents.google.com]

- 2. catalog.hathitrust.org [catalog.hathitrust.org]

- 3. slv.primo.exlibrisgroup.com [slv.primo.exlibrisgroup.com]

- 4. Allyl cyanide - Wikipedia [en.wikipedia.org]

- 5. Synthesis and toxicokinetics of Allyl cyanide_Chemicalbook [chemicalbook.com]

- 6. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Natural Occurrence of 4-Pentenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest due to its bioactive properties, including hypoglycemic effects and the inhibition of fatty acid oxidation.[1] While recognized for its role as a flavoring agent and its use in organic synthesis, its natural distribution is a subject of ongoing investigation. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, its metabolic pathways, and detailed methodologies for its analysis in biological matrices.

Natural Occurrence of this compound

The presence of this compound in nature, while not widespread, has been identified in specific botanical and fermentation contexts. Its isomer, trans-2-pentenoic acid, has been found in bananas and beer, and a derivative, 2-Amino-5-chloro-4-pentenoic acid, has been isolated from the mushroom Amanita cokeri.[2]

In Plants

The most well-documented natural source of this compound is in plants of the Urtica genus, commonly known as nettle.[3][4] It is considered an endogenous component of nettle and has been studied for its role in the fermentation of nettle silage.[5][6]

In Fermented Products

This compound is a significant component of nettle silage, where it influences the microbial community and fermentation quality.[3][4][7][8] Its presence has been shown to inhibit the growth of certain bacteria, such as Clostridium species.[3] The concentration of this compound in nettle silage can vary depending on the fermentation conditions.[3] Additionally, this compound contributes to the flavor profile of certain cheeses, where it imparts a cheese-like and fruity taste.[9][10][11][12]

Quantitative Data

The concentration of this compound has been quantified in nettle silage. The available data is summarized in the table below.

| Natural Source | Matrix | Concentration (mg/g Dry Matter) | Reference |

| Nettle Silage | Fermented Plant | 0.2 - 0.5 | [3] |

Biosynthesis and Metabolism

The precise biosynthetic pathway of this compound in plants has not been extensively elucidated. However, it is understood to be a product of fatty acid metabolism. In general, plant unsaturated fatty acids are synthesized in the plastids and the endoplasmic reticulum through a series of enzymatic steps involving fatty acid synthases and desaturases.

The metabolism of this compound has been studied in rat heart mitochondria. It is converted to 2,4-pentadienoyl-CoA, which can then enter two different pathways for further degradation via β-oxidation. One of these pathways leads to the formation of 3-keto-4-pentenoyl-CoA, a potent inhibitor of the enzyme 3-ketoacyl-CoA thiolase. This inhibition of fatty acid oxidation is linked to the hypoglycemic effects of this compound.

Experimental Protocols

The analysis of this compound, particularly at low concentrations in complex biological matrices, typically requires extraction, derivatization, and chromatographic separation coupled with mass spectrometric detection.

Extraction of Short-Chain Fatty Acids from Silage

This protocol is adapted from methods for analyzing short-chain fatty acids in silage.

-

Sample Preparation: Weigh 10 g of fresh silage into a blender.

-

Extraction: Add 100 mL of deionized water and blend for 30 seconds.

-

Clarification: Centrifuge the homogenate to pellet solid debris.

-

Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of a short-chain fatty acid) to the filtered extract for accurate quantification.

Derivatization for GC-MS Analysis

Due to the polarity and low volatility of this compound, derivatization is essential for gas chromatography. The most common method is esterification to form fatty acid methyl esters (FAMEs).

Method 1: Acid-Catalyzed Esterification with BF₃-Methanol

-

Sample Preparation: Transfer an aliquot of the aqueous extract to a glass tube and evaporate to dryness under a stream of nitrogen.

-

Reagent Addition: Add 2 mL of 12-14% boron trifluoride (BF₃) in methanol (B129727) to the dried sample.

-

Reaction: Cap the tube tightly and heat at 60-80°C for 30-60 minutes.

-

Extraction: After cooling, add a known volume of a non-polar solvent such as hexane (B92381) or heptane (B126788) and a saturated NaCl solution. Vortex to mix.

-

Phase Separation: Centrifuge to separate the layers and transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

Method 2: Silylation with BSTFA

-

Sample Preparation: Evaporate the sample extract to dryness.

-

Reagent Addition: Add 100 µL of the sample (dissolved in a suitable solvent) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to a reaction vial.

-

Reaction: Seal the vial and heat at 60°C for 60 minutes.

-

Analysis: After cooling, the sample can be directly injected into the GC-MS.

GC-MS Analysis

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a wax or a mid-polar phase column) is used.

-

Injection: Inject a small volume (typically 1 µL) of the derivatized sample into the heated injector port.

-

Separation: The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron impact) and the resulting ions are separated by their mass-to-charge ratio, allowing for identification and quantification.

Conclusion

This compound is a naturally occurring fatty acid with notable biological activities. Its presence has been confirmed in Urtica species and as a fermentation product in nettle silage, as well as a flavor component in cheese. Further research is warranted to explore its distribution in a wider range of organisms and to fully elucidate its biosynthetic pathways. The analytical methods detailed in this guide provide a robust framework for the accurate quantification of this compound in various biological matrices, which will be crucial for advancing our understanding of this intriguing molecule and its potential applications in drug development and other scientific fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pentenoic acid - Wikipedia [en.wikipedia.org]

- 3. Effects of this compound and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Involvement of this compound in causing quality deterioration of nettle silage: study of antibacterial mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Effects of this compound and Malic Acid on Dynamics of Bacterial Communities and Fermentation Characteristics in Nettle Silage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 591-80-0 [thegoodscentscompany.com]

- 10. Volatile Flavor Compounds in Cheese as Affected by Ruminant Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. edepot.wur.nl [edepot.wur.nl]

- 12. This compound | C5H8O2 | CID 61138 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectral Analysis of 4-Pentenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of 4-pentenoic acid, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification and utilization in research and development.

Spectroscopic Data Summary

The spectral data for this compound is summarized below, providing a quick reference for its key characterization features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its five distinct protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (a, a') | ~5.0-5.1 | Multiplet | |

| H-4 (b) | ~5.7-5.9 | Multiplet | |

| H-3 (c) | ~2.3-2.4 | Quartet | ~7.0 |

| H-2 (d) | ~2.4-2.5 | Triplet | ~7.5 |

| -COOH (e) | ~11.0-12.0 | Singlet (broad) |

1.1.2. ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C-1 (-COOH) | ~179 |

| C-2 (-CH₂-) | ~33 |

| C-3 (-CH₂-) | ~28 |

| C-4 (=CH-) | ~137 |

| C-5 (=CH₂) | ~115 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands indicative of its functional groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid dimer) | 2500-3300 | Broad, Strong |

| C-H stretch (sp² C-H) | ~3080 | Medium |

| C-H stretch (sp³ C-H) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | ~1710 | Strong |

| C=C stretch (alkene) | ~1640 | Medium |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| =C-H bend (out-of-plane) | ~915, ~995 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 100 | ~5 | [M]⁺ (Molecular Ion) |

| 60 | 100 | [CH₃COOH₂]⁺ (McLafferty rearrangement) |

| 41 | ~80 | [C₃H₅]⁺ (Allyl cation) |

| 55 | ~75 | [C₄H₇]⁺ |

| 45 | ~50 | [COOH]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). For routine analysis, the residual solvent peak can also be used for referencing.

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and gently agitated to ensure a homogeneous solution.

2.1.2. ¹H NMR Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-15 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

2.1.3. ¹³C NMR Acquisition

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 256 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Data Processing: Fourier transformation, phase correction, and baseline correction are applied.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

-

A drop of neat this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

A second salt plate is carefully placed on top to create a thin liquid film.

2.2.2. FT-IR Acquisition

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Mode: Transmission.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction (GC-MS)

-

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared.

-

The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC separates the analyte from any impurities before it enters the mass spectrometer.

2.3.2. Electron Ionization (EI) Mass Spectrum Acquisition

-

Ionization Method: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 30-200.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Visualized Spectral Correlations

The following diagrams illustrate key relationships within the spectral data of this compound.

Theoretical Calculations on the Stability of 4-Pentenoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations concerning the stability of 4-pentenoic acid. The document delves into the conformational analysis and thermodynamic properties of this unsaturated carboxylic acid, presenting quantitative data from computational studies alongside experimental findings for validation. Detailed methodologies for the cited theoretical experiments are provided to ensure reproducibility and further investigation.

Core Data Presentation: Conformational Analysis and Energetics

The stability of this compound is dictated by the relative energies of its various conformers. Theoretical calculations have been instrumental in identifying the most stable structures and quantifying their energy differences. The following table summarizes the relative energies of the stablest conformers of this compound, as determined by quantum-chemical methods.

| Conformer | Relative Energy (ΔE), kJ/mol |

| k1 | 0.0 |

| k2 | 1.5 |

| k3 | 2.8 |

| k4 | 4.2 |

| k5 | 5.1 |

| k6 | 6.3 |

Table 1: Relative energies of the stablest conformers of this compound calculated by the G3MP2 quantum-chemical method. Data sourced from Emel'yanenko et al. (2008)[1].

Thermodynamic Properties

Theoretical calculations also provide valuable insights into the thermodynamic properties of this compound. These calculated values can be compared with experimental data to assess the accuracy of the computational methods.

| Thermodynamic Property | Experimental Value (kJ/mol) | Calculated Value (kJ/mol) | Method |

| Standard enthalpy of formation of liquid (ΔfH°(l)) | -430.6 ± 2.5 | - | - |

| Standard enthalpy of vaporization (ΔvapH°) | 65.8 ± 0.4 | 64.9 | G3MP2 |

| Standard enthalpy of formation of gas (ΔfH°(g)) | -364.8 ± 2.5 | -365.2 | G3MP2 |

Table 2: Comparison of experimental and calculated thermodynamic properties of this compound at 298.15 K. Experimental data from Emel'yanenko et al. (2008)[1]. Calculated values from the same source.

Experimental and Computational Protocols